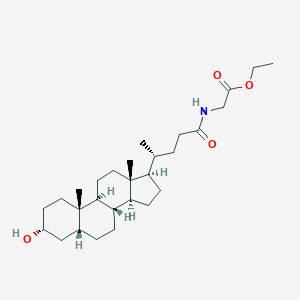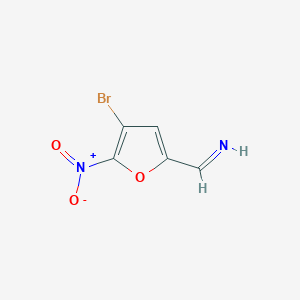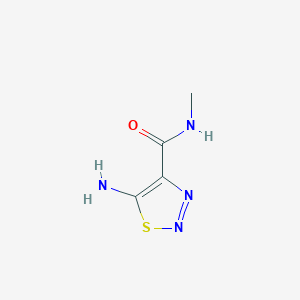
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. The compound is known for its unique properties that make it useful in a variety of laboratory experiments. In
Mechanism Of Action
The mechanism of action of 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to cell death in cancer cells, making the compound a potential candidate for cancer treatment.
Biochemical And Physiological Effects
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, the compound has been shown to have anti-inflammatory effects and to reduce oxidative stress in the body. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide in laboratory experiments is its relative ease of synthesis. The compound can be synthesized using standard laboratory equipment and techniques, making it accessible to a wide range of researchers. Additionally, the compound has a wide range of potential applications in scientific research, making it a versatile tool for researchers in a variety of fields.
However, there are also limitations to the use of 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide in laboratory experiments. One limitation is that the compound has not yet been extensively studied in vivo, meaning that its potential side effects and toxicity are not fully understood. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide. One area of research that is particularly promising is the development of new cancer treatments based on the compound's antitumor activity. Additionally, the compound may have potential applications in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders.
Another potential area of research is the development of new synthetic methods for the compound. While the current synthesis method is relatively simple, there may be more efficient or cost-effective ways to produce the compound that could make it more accessible to researchers.
Conclusion
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is a compound with a wide range of potential applications in scientific research. The compound has been shown to have antitumor activity, anti-inflammatory effects, and to improve cognitive function in animal models of Alzheimer's disease. While there are limitations to the use of the compound in laboratory experiments, its relative ease of synthesis and versatility make it a promising tool for researchers in a variety of fields.
Scientific Research Applications
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry. The compound has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, the compound has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
properties
CAS RN |
100097-70-9 |
|---|---|
Product Name |
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide |
Molecular Formula |
C4H6N4OS |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
5-amino-N-methylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-6-4(9)2-3(5)10-8-7-2/h5H2,1H3,(H,6,9) |
InChI Key |
AAECUPMCKLAWMT-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(SN=N1)N |
Canonical SMILES |
CNC(=O)C1=C(SN=N1)N |
synonyms |
1,2,3-Thiadiazole-4-carboxamide,5-amino-N-methyl-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



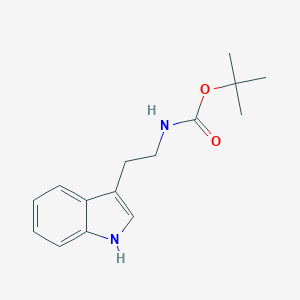




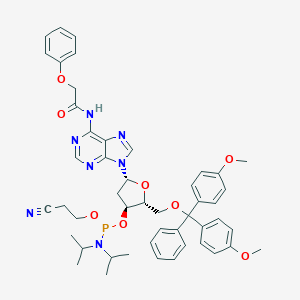
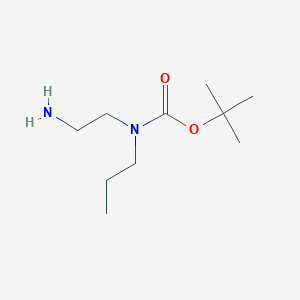

![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)
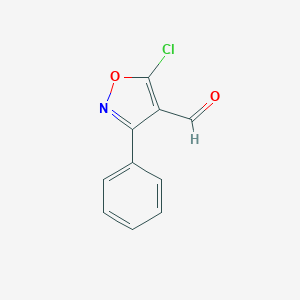
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
